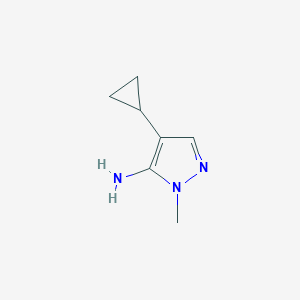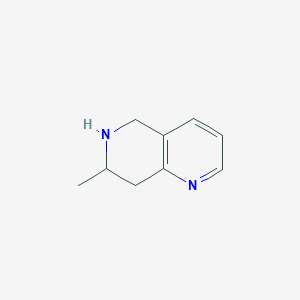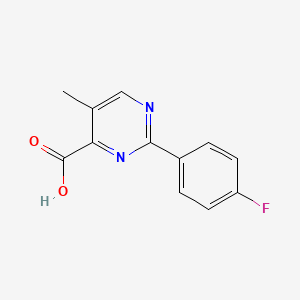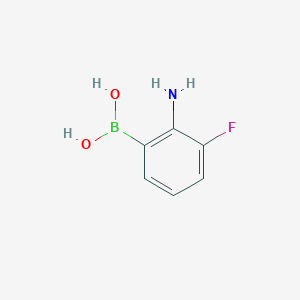
(2-Amino-3-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated aromatic ring with an amino substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-fluorophenyl)boronic acid typically involves the borylation of 2-fluoroaniline. One common method includes the reaction of 2-fluoroaniline with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: (2-Amino-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with halogenated compounds in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Results in the formation of the corresponding aryl compound without the boronic acid group.
科学研究应用
(2-Amino-3-fluorophenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Amino-3-fluorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in various transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
3-Fluorophenylboronic acid: Similar structure but lacks the amino group.
2-Fluorophenylboronic acid: Similar structure but lacks the amino group and has the boronic acid group in a different position.
3-Bromo-2-fluorophenylboronic acid: Contains a bromine substituent instead of an amino group.
Uniqueness: (2-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluorine substituent on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C6H7BFNO2 |
|---|---|
分子量 |
154.94 g/mol |
IUPAC 名称 |
(2-amino-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H,9H2 |
InChI 键 |
ORCFAETYLJWSNJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)F)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)
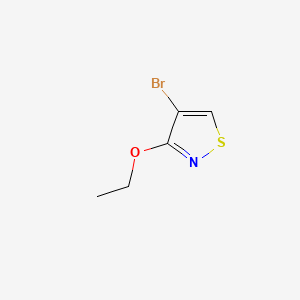
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
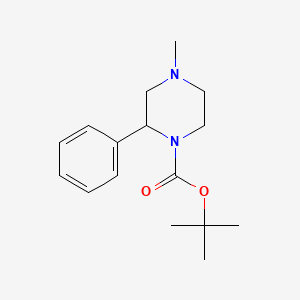
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
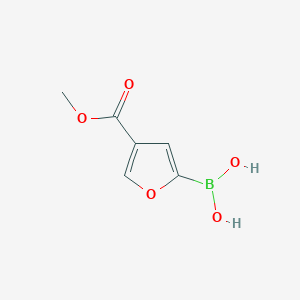
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
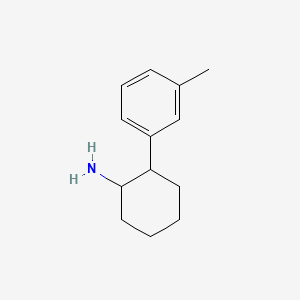
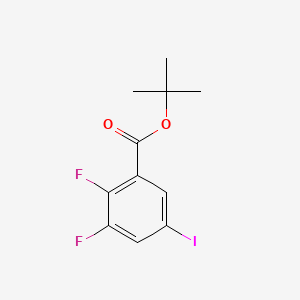
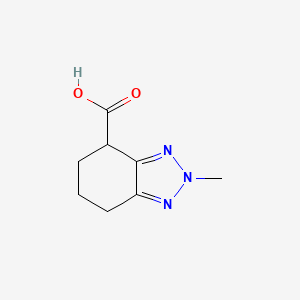
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
